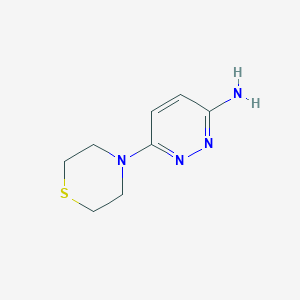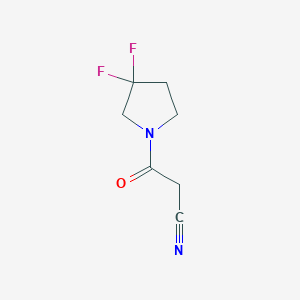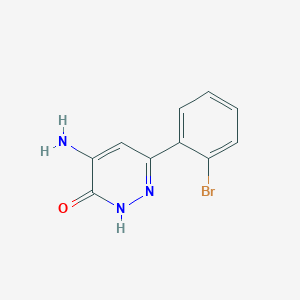
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Descripción general
Descripción
“4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is a chemical compound that falls under the pyridazine family. It has been used in the development of novel and potent FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Synthesis Analysis
The synthesis of “this compound” is part of a broader research effort to develop more effective FABP4 inhibitors . The synthesis process involves a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrN3O. The molecular weight is 266.09 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Intricate Heterocyclic Structures : This compound is utilized in the synthesis of intricate heterocyclic structures, such as 5H-pyridazino[4,5-b]indoles and their benzofurane analogues, through novel, efficient pathways involving intramolecular Heck-type reactions and Buchwald–Hartwig amination, demonstrating its versatility in complex organic synthesis (Dajka-Halász et al., 2004).
Applications in Base Oil Improvement
- Base Oil Improvement : Derivatives of pyridazinone, including those related to 4-Amino-6-(2-bromophenyl)pyridazin-3-ol, have been tested for their efficacy as antioxidants in improving the quality of base oil, showcasing their chemical stability and potential for industrial applications (Nessim, 2017).
Medicinal Chemistry and Biological Activities
- Anticancer and Antiangiogenic Agents : Research into pyridazinone derivatives has identified compounds with significant inhibitory effects on various human cancer cell lines, highlighting the potential of this compound related structures as lead compounds in the development of new anticancer and antiangiogenic therapies (Kamble et al., 2015).
- Herbicidal Activities : Certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which may be synthesized using pathways involving this compound, display promising herbicidal activities, suggesting their potential for agricultural applications (Xu et al., 2008).
Direcciones Futuras
The future directions of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” could involve its use in the development of more effective FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of ache , which could potentially lead to changes in nerve pulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds , can affect cholinergic signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Inhibition of ache by similar compounds can lead to changes in nerve pulse transmission, potentially affecting behavior and body movement .
Propiedades
IUPAC Name |
5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGNVYWPWJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




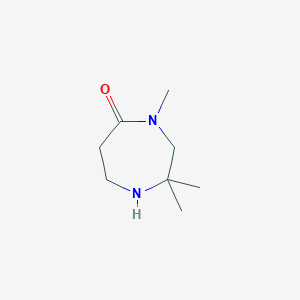
![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
amine](/img/structure/B1475596.png)
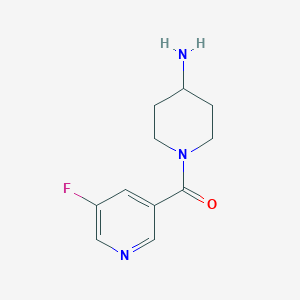

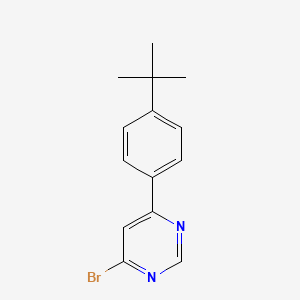
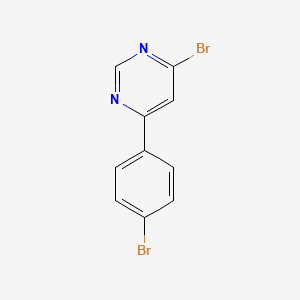

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
